4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid is a complex organic compound featuring a pyrrolidine ring, an oxane ring, and carboxylic acid functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid typically involves multi-step organic synthesis
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors, such as amino alcohols, under acidic or basic conditions.
Oxane Ring Introduction: The oxane ring is often introduced through a cyclization reaction involving a diol and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMP, potassium permanganate.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Chemistry
In chemistry, 4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid exerts its effects depends on its interaction with molecular targets. It may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Alternatively, it could modulate receptor activity by interacting with specific binding sites, thereby altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]butane-4-carboxylic acid: Similar structure but with a butane ring instead of an oxane ring.
4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]hexane-4-carboxylic acid: Similar structure but with a hexane ring instead of an oxane ring.
Uniqueness
4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid is unique due to the presence of both a pyrrolidine and an oxane ring, which imparts distinct chemical and physical properties. This dual-ring structure can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(3-hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c14-8-1-4-13(7-8)10(17)12-11(9(15)16)2-5-18-6-3-11/h8,14H,1-7H2,(H,12,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAOJBVCSWKAGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)NC2(CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.